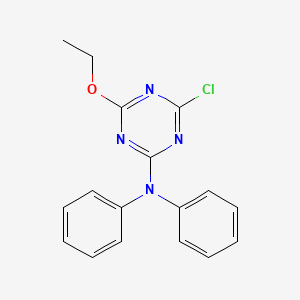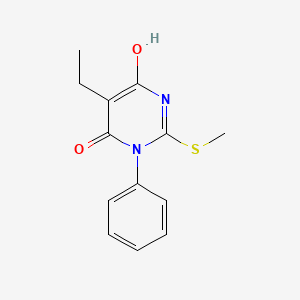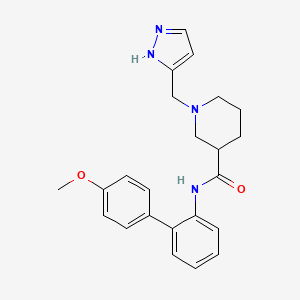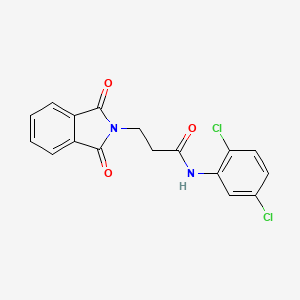
4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine, also known as CPTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPTA belongs to the class of triazine derivatives and has been studied for its biological and chemical properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase II, 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine can induce DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has been studied for its potential as an anti-inflammatory and anti-oxidant agent. Studies have shown that 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine can reduce inflammation and oxidative stress in animal models, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has been shown to have low toxicity in animal models, making it a relatively safe compound for use in lab experiments. However, one limitation of 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine. One area of interest is the development of 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine and its potential applications in various fields of science.
Métodos De Síntesis
4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine can be synthesized through a multi-step process that involves the reaction of 4-chloro-6-ethoxy-1,3,5-triazine with aniline and subsequent purification steps. The synthesis of 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine is a complex process that requires careful control of reaction conditions to obtain a high yield and purity.
Aplicaciones Científicas De Investigación
4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has been studied for its potential applications in various fields of science. In the field of medicinal chemistry, 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has been investigated for its anti-cancer properties. Studies have shown that 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-2-23-17-20-15(18)19-16(21-17)22(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOCFUXXJRWNIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6003654.png)

![2-[4-[1-(2-methoxyphenyl)-4-piperidinyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6003664.png)


![1-isobutyl-4-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-pyrrolidinyl)piperidine](/img/structure/B6003694.png)
![N-(3-cyclopentylpropyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6003695.png)
![N-cycloheptyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6003701.png)
![(3-(4-fluorobenzyl)-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)methanol](/img/structure/B6003705.png)
![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B6003718.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6003720.png)
![2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6003726.png)

![3-(3,4-dimethoxyphenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6003742.png)